molecular formula C16H16ClN3O B8679110 2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide

2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide

Cat. No.: B8679110
M. Wt: 301.77 g/mol
InChI Key: MMHFPPUGQIYLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps, including the formation of the pyridine ring, chlorination, and subsequent amination and acylation reactions. The specific synthetic route may vary, but a general approach could involve:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The final step involves the acylation of the amine with N-methyl-benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C16H16ClN3O/c1-10(2)12-9-19-15(17)8-14(12)20-13-7-5-4-6-11(13)16(21)18-3/h4-9H,1H2,2-3H3,(H,18,21)(H,19,20)

InChI Key

MMHFPPUGQIYLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C(C=C1NC2=CC=CC=C2C(=O)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a tube a solution of isopropenyboronic acid pinacol ester (3.31 mL, 17.6 mmole, 3 eq) in toluene (200 mL) was degassed with N2 at 50° C. for 15 min. To this was added Pd(PPh3)4 (0.68 g, 0.59 mmole, 0.1 eq) and 2-(5-bromo-2-chloro-pyridin-4-ylamino)-N-methyl-benzamide (2 g, 5.87 mmole, 1 eq). This mixture was again degassed with N2 for 30 min. A degassed solution of K3PO4 (4.98 g, 23.48 mmole, 4 eq) in H2O (8 mL) was added to the above mixture in one portion and the resulting mixture was heated at 110° C. for overnight. After completion of the reaction, it was allowed to cool to room temperature and solvent was removed under reduced pressure to yield crude product. It was purified by column chromatography over silica gel (60-120 mesh) using 0.5% MeOH-DCM as the eluant to give the title compound as an off white solid (0.8 g, 45%). 1H-NMR (400 MHz, DMSO-d6): δ 2.06 (s, 3H), 2.73-2.74 (d, 3H, J=4.52 Hz), 5.14 (s, 1H), 5.46 (s, 1H), 7.04-7.15 (m, 2H), 7.45-7.60 (m, 2H), 7.64-7.71 (m, 1H), 7.96 (s, 1H), 8.60-8.72 (brs, 1H), 9.87 (s, 1H). LC-MS [M+H]+=302.2.
[Compound]
Name
pinacol ester
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
4.98 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.68 g
Type
catalyst
Reaction Step Three
Name
Yield
45%

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